4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one
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Overview
Description
4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one is a synthetic organic compound belonging to the furochromen family. This compound is known for its unique chemical structure, which includes a furo[3,2-G]chromen core with diethoxy and methyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,9-dimethoxy-7-methyl-furo[3,2-G]chromen-5-one with ethyl iodide in the presence of a base such as potassium carbonate in acetone. The reaction is carried out under reflux conditions to achieve the desired diethoxy substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the furochromen ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ethyl iodide in the presence of potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of ethoxy groups or other substituents.
Scientific Research Applications
4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
4,9-Dimethoxy-7-methyl-furo[3,2-G]chromen-5-one: Similar structure but with methoxy groups instead of ethoxy groups.
4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one: Another furochromen derivative with different substituents.
Uniqueness
This compound is unique due to its specific diethoxy and methyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
86397-43-5 |
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Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
4,9-diethoxy-7-methylfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C16H16O5/c1-4-18-13-10-6-7-20-14(10)16(19-5-2)15-12(13)11(17)8-9(3)21-15/h6-8H,4-5H2,1-3H3 |
InChI Key |
HZXOIEZEHHZQFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OCC)C |
Origin of Product |
United States |
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